3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid
Description
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is a disubstituted propionic acid derivative featuring two aromatic rings: a p-fluorophenyl group (electron-withdrawing) and a p-tolyl group (electron-donating methyl-substituted phenyl).
Structure
3D Structure
Properties
CAS No. |
390-43-2 |
|---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C16H15FO2/c1-11-2-4-12(5-3-11)15(10-16(18)19)13-6-8-14(17)9-7-13/h2-9,15H,10H2,1H3,(H,18,19) |
InChI Key |
SPOHRFJDXRPXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid typically involves the following steps:
Aldol Condensation: An aldol condensation reaction between p-fluorobenzaldehyde and p-tolualdehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.
Grignard Reaction: The saturated ketone undergoes a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a valuable pharmaceutical agent, particularly as an inhibitor of cathepsin A, an enzyme implicated in several pathological conditions such as cardiovascular diseases and renal disorders. Research indicates that inhibition of cathepsin A can lead to increased levels of bradykinin, which is beneficial in managing hypertension and heart failure .
Key Therapeutic Areas:
- Cardiovascular Diseases: The inhibition of cathepsin A has shown potential in treating conditions like atherosclerosis and heart failure .
- Renal Diseases: It may also play a role in mitigating renal fibrosis and kidney insufficiency .
- Liver Diseases: The compound's effects extend to liver-related conditions such as liver cirrhosis and fibrosis .
Enzymatic Processes
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is utilized in lipase-catalyzed kinetic resolutions. These enzymatic processes are crucial for synthesizing enantiomerically pure compounds, which are significant in pharmaceutical applications. Studies have demonstrated that lipases can selectively hydrolyze esters derived from this compound, leading to high enantiomeric excess (ee) values .
Enzymatic Resolution Highlights:
- Lipases Used: Various lipases like Candida antarctica lipase B have been employed effectively for the resolution processes .
- Yield Optimization: The reaction conditions can be fine-tuned (e.g., temperature adjustments) to enhance the yield and selectivity of the desired enantiomer .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can yield various biologically active derivatives. Research has shown that derivatives of this compound can be synthesized to create compounds with potential therapeutic effects against different diseases .
Synthesis Applications:
- Building Block for Drug Development: The compound's derivatives are being explored for their potential as g-secretase inhibitors and other receptor antagonists, which are crucial in treating neurodegenerative diseases and pain management .
- Diverse Chemical Modifications: The presence of fluorine enhances the pharmacokinetic properties of the resultant compounds, making them more effective in biological systems .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The table below compares substituent effects, molecular weights, and key properties of similar compounds:
Key Observations :
Biological Activity
3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid is a compound belonging to the class of propionic acids, which has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity, including cellular effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H16F O2. It features a propionic acid backbone with para-fluorophenyl and para-tolyl substituents, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Apoptotic Induction : It may induce apoptosis in certain cancer cell lines, suggesting a mechanism for its antiproliferative effects.
Antiproliferative Activity
A study investigated the antiproliferative activity of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth in specific cancer types, as summarized in the table below:
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| HeLa (Cervical) | 25.4 | Minimal effect (IC50 > 100) |
| HepG2 (Liver) | 30.1 | Minimal effect (IC50 > 100) |
| MDA-MB-231 (Breast) | 28.7 | Minimal effect (IC50 > 100) |
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, leading to reduced proliferation.
- Caspase Activation : It activates caspases, which are crucial for the apoptotic process. This was evidenced by increased caspase-3/7 activity in treated cells.
Case Study 1: In Vitro Evaluation
A detailed in vitro study assessed the effects of this compound on HeLa cells. The study found that at a concentration of 50 µM, the compound reduced cell viability by approximately 60% , indicating strong antiproliferative properties. The selectivity towards cancer cells over normal cells was highlighted, with minimal cytotoxicity observed in non-cancerous cell lines.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer pathways. These studies suggest that the compound may interact with proteins such as HSP90 and TRAP1, which are implicated in tumor growth and survival.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(p-Fluorophenyl)-3-(p-tolyl)propionic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Catalytic hydrogenation using palladium on charcoal (Pd/C) with H₂ gas is a standard method for synthesizing substituted propionic acids, as demonstrated for analogous compounds like 3-(3-Methoxyphenyl)propionic acid . For this compound, a Michael addition or Friedel-Crafts alkylation could precede hydrogenation. Optimization should include:
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industry standards for related acids) .
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST spectral libraries (e.g., MS-IW-6707 for trimethoxyphenyl analogs) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR shifts for fluorophenyl and tolyl substituents (reference: δ 7.1–7.3 ppm for aromatic protons in similar structures) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store in airtight glass containers at –20°C to prevent hydrolysis or oxidation, as recommended for labile propionic acid derivatives .
- Avoid exposure to moisture and light, which degrade phenolic groups in related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar propionic acid derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To confirm coupling patterns and assign ambiguous peaks .
- Isotopic Labeling : Track metabolic or degradation pathways (e.g., deuterated analogs for MS studies) .
- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian software) .
Q. What experimental approaches are suitable for studying the environmental persistence of fluorinated propionic acid derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detect trace metabolites in water samples, as applied to perfluoroether carboxylic acids .
- Biodegradation Assays : Use microbial consortia from environmental samples to assess breakdown kinetics (reference: methods for perfluorobutane sulfonic acid studies) .
- QSAR Modeling : Predict bioaccumulation potential using logP values and substituent electronegativity .
Q. How can reaction selectivity be improved during the synthesis of multi-substituted propionic acids?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., benzyloxy groups for phenolic intermediates) .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) to control stereochemistry in hydrogenation steps .
- Flow Chemistry : Enhance reproducibility and reduce side reactions via continuous processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
